Trilostane

Description

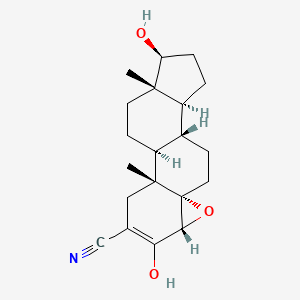

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJXBPDAXMEYOA-CXANFOAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023706 |

Source

|

| Record name | Trilostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Trilostane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.93e-02 g/L |

Source

|

| Record name | Trilostane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13647-35-3 |

Source

|

| Record name | Trilostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13647-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trilostane [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilostane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trilostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilostane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trilostane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 °C |

Source

|

| Record name | Trilostane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trilostane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trilostane's Mechanism of Action on 3β-Hydroxysteroid Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilostane is a potent and selective inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical component in the biosynthesis of all classes of steroid hormones. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with 3β-HSD. It consolidates quantitative data on its inhibitory effects, details experimental protocols for assessing 3β-HSD activity, and provides visual representations of the steroidogenesis pathway and the drug's mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction

This compound, a synthetic steroid analogue, functions as a competitive and reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2][3][4][5] This enzyme is pivotal in the steroidogenesis pathway, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids.[6] Specifically, it is essential for the transformation of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione.[6] By inhibiting this key enzymatic step, this compound effectively curtails the production of a wide array of downstream steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and androgens.[1][6]

Clinically, this compound is primarily utilized in veterinary medicine for the management of hyperadrenocorticism (Cushing's disease) in dogs.[4][7][8] Its therapeutic efficacy stems from its ability to reduce the excessive cortisol production that characterizes this condition.[1] This guide delves into the molecular underpinnings of this compound's action, providing a detailed examination of its enzymatic inhibition, the pathways it affects, and the methodologies used to study these interactions.

Mechanism of Action on 3β-Hydroxysteroid Dehydrogenase

This compound exerts its inhibitory effect on 3β-HSD through a competitive and reversible mechanism.[1][5] This means that this compound binds to the active site of the enzyme, competing with the natural steroid substrates. The inhibition is reversible, indicating that the drug does not form a permanent covalent bond with the enzyme.[5]

There are two primary isoforms of 3β-HSD in humans: type 1 (3β-HSD1) and type 2 (3β-HSD2). 3β-HSD1 is predominantly found in the placenta and peripheral tissues, while 3β-HSD2 is the primary isoform in the adrenal glands and gonads. Research has shown that this compound is a more potent competitive inhibitor of the human 3β-HSD1 isoform compared to the type 2 isoform.[3]

The inhibitory action of this compound leads to a significant reduction in the synthesis of progesterone from pregnenolone.[4] This blockade has a cascading effect on the entire steroidogenesis pathway, ultimately decreasing the production of cortisol, aldosterone, and androgens.[1]

Signaling Pathway: Steroidogenesis

The steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones. 3β-HSD plays a crucial role early in this pathway. The following diagram illustrates the major steps in steroidogenesis and highlights the point of inhibition by this compound.

Caption: Steroidogenesis pathway illustrating the central role of 3β-HSD and its inhibition by this compound.

Quantitative Data: Enzyme Kinetics

The inhibitory potency of this compound on 3β-HSD has been quantified in various studies. The following table summarizes key kinetic parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), from research on different species.

| Species | Enzyme Isoform | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference |

| Human | 3β-HSD1 | DHEA | Competitive | 0.10 µM (predicted) | - | [4] |

| Human | 3β-HSD1 | DHEA | Competitive | 12-16 fold lower than for 3β-HSD2 | 12-16 fold lower than for 3β-HSD2 | [1][3] |

| Human | 3β-HSD2 | DHEA | Non-competitive | - | - | [1][3] |

Experimental Protocols

The assessment of 3β-HSD inhibition by this compound typically involves in vitro enzyme assays. These assays measure the conversion of a 3β-HSD substrate to its product in the presence and absence of the inhibitor. Two common methods are radiometric and colorimetric assays.

Radiometric Assay for 3β-HSD Activity

This method utilizes a radiolabeled substrate, such as [³H]-pregnenolone, to track its conversion to progesterone.

Objective: To determine the rate of conversion of [³H]-pregnenolone to [³H]-progesterone by 3β-HSD in the presence of varying concentrations of this compound.

Materials:

-

Enzyme source (e.g., adrenal microsomes)

-

[³H]-pregnenolone (substrate)

-

This compound (inhibitor)

-

NAD⁺ (cofactor)

-

Reaction buffer (e.g., Tris-HCl with EDTA and BSA)

-

Scintillation fluid

-

Thin-layer chromatography (TLC) plates

-

Organic solvents for extraction and TLC mobile phase

Procedure:

-

Enzyme Preparation: Isolate microsomes from adrenal tissue through differential centrifugation. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In glass test tubes, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the experimental tubes. Add an equivalent volume of the solvent to the control tubes.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]-pregnenolone.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like ethyl acetate and isooctane).

-

Steroid Extraction: Extract the steroids from the aqueous phase using the organic solvent.

-

Separation of Steroids: Separate the substrate ([³H]-pregnenolone) from the product ([³H]-progesterone) using thin-layer chromatography (TLC).

-

Quantification: Scrape the areas of the TLC plate corresponding to pregnenolone and progesterone and quantify the radioactivity in each fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of pregnenolone to progesterone for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Colorimetric Assay for 3β-HSD Activity

This method relies on the reduction of a tetrazolium salt to a colored formazan product, which is coupled to the reduction of NAD⁺ to NADH during the 3β-HSD-catalyzed reaction.

Objective: To measure the activity of 3β-HSD by monitoring the formation of a colored formazan product and to assess the inhibitory effect of this compound.

Materials:

-

Enzyme source (e.g., adrenal tissue homogenate)

-

Pregnenolone or DHEA (substrate)

-

This compound (inhibitor)

-

NAD⁺ (cofactor)

-

Tetrazolium salt (e.g., INT - iodonitrotetrazolium)

-

Reaction buffer (e.g., Tris-HCl)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Preparation: Prepare a homogenate of the adrenal tissue in a suitable buffer and determine the protein concentration.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, NAD⁺, the tetrazolium salt, and the substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the experimental wells. Add a solvent control to the control wells.

-

Initiation of Reaction: Add the enzyme preparation to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Measurement: Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 490 nm for INT).[9]

-

Data Analysis: The increase in absorbance is proportional to the 3β-HSD activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro 3β-HSD inhibition assays.

Conclusion

This compound is a well-characterized competitive and reversible inhibitor of 3β-hydroxysteroid dehydrogenase. Its mechanism of action, centered on the blockade of a key enzymatic step in steroidogenesis, provides a targeted approach to reducing the synthesis of cortisol and other steroid hormones. The quantitative data, though more extensively documented for human isoforms, underscores its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this compound's interaction with 3β-HSD across different species and under various conditions. A deeper understanding of this mechanism is crucial for the continued development and optimization of therapies targeting the steroidogenic pathway.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. The influence of this compound on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Update on the use of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. dvm360.com [dvm360.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Dosing and Monitoring in Dogs • MSPCA-Angell [mspca.org]

- 9. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Trilostane

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical synthesis of Trilostane. The information is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry.

Molecular Structure and Properties

This compound is a synthetic steroid analogue with a complex polycyclic structure. It is a derivative of androstane and is chemically designated as (4α,5α,17β)-4,5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile.[1] The presence of multiple chiral centers results in a specific stereochemistry that is crucial for its biological activity.[2]

The key structural features include a four-ring steroid backbone, an epoxide ring between the 4th and 5th carbon atoms, a hydroxyl group at the 17th position, and a distinctive α,β-unsaturated nitrile group in the A-ring. This unique arrangement of functional groups is responsible for its mechanism of action as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[3][4]

| Property | Value | Reference |

| IUPAC Name | (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.0²,⁸.0⁶,⁸.0¹²,¹⁶]octadec-4-ene-4-carbonitrile | [5] |

| Chemical Formula | C₂₀H₂₇NO₃ | [5] |

| Molecular Weight | 329.44 g/mol | [5] |

| CAS Number | 13647-35-3 | [5] |

| Synonyms | Vetoryl, Modrenal, WIN-24,540, 4α,5-Epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile | [5] |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process, with the final and critical step involving the conversion of a steroidal isoxazole precursor. A common and effective method for this transformation is detailed below.

Experimental Protocol: Synthesis from (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol

This protocol outlines the laboratory-scale synthesis of this compound from its immediate precursor.

Materials:

-

(4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol

-

Methanol

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Water (deionized)

-

Round-bottomed flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a stirrer, dissolve (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol in methanol.

-

Base Treatment: Add sodium hydroxide to the solution and stir. The base facilitates the cleavage of the isoxazole ring.

-

Heating: Gently warm the reaction mixture to 40-45°C and maintain this temperature for approximately two hours while stirring. This promotes the ring-opening reaction.

-

Acidification: Slowly add acetic acid to the reaction mixture over a period of two hours while maintaining the temperature at 40-45°C. This step neutralizes the base and initiates the precipitation of the product.

-

Precipitation: Add water to the slurry while ensuring the temperature remains between 40-45°C. The addition of water further induces the precipitation of this compound.

-

Cooling and Filtration: Allow the slurry to cool to room temperature (18-20°C) with continuous stirring. Collect the solid precipitate by filtration.

-

Washing and Drying: Wash the collected solid with water to remove any residual impurities. Dry the filter cake in a vacuum oven at 40-50°C until a constant weight is achieved to yield the final this compound product.

| Parameter | Value |

| Starting Material | (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol |

| Solvent | Methanol |

| Base | Sodium hydroxide |

| Acid | Acetic acid |

| Reaction Temperature | 40-45°C |

| Yield | Approximately 95% |

Mechanism of Action and Signaling Pathway

This compound's primary pharmacological effect is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[3][4] This enzyme is a critical component in the steroidogenesis pathway, responsible for the conversion of Δ⁵-3β-hydroxysteroids to the corresponding Δ⁴-3-ketosteroids. By blocking this enzymatic step, this compound effectively reduces the synthesis of several steroid hormones.

The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.

Caption: Steroidogenesis pathway showing this compound's inhibition of 3β-HSD.

The following diagram provides a workflow of the synthesis process described in the experimental protocol.

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2005113577A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. dvm360.com [dvm360.com]

- 5. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]

Trilostane's Effect on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

Introduction

Trilostane is a synthetic steroid analogue widely utilized in veterinary medicine for the management of hyperadrenocorticism (Cushing's syndrome), a condition characterized by chronic overproduction of cortisol.[1][2] Its therapeutic efficacy stems from its direct modulatory effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacodynamic effects on HPA axis hormones, and the experimental protocols used to assess its impact. The content is intended for researchers, scientists, and drug development professionals engaged in endocrinology and pharmacology.

Mechanism of Action

This compound functions as a potent, competitive, and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[3][4][5] This enzyme is a critical rate-limiting step in the steroidogenic pathway, responsible for the conversion of Δ⁵-3β-hydroxysteroids (like pregnenolone) into Δ⁴-ketosteroids (like progesterone).[6][7][8] By blocking this conversion within the adrenal cortex, this compound effectively curtails the synthesis of downstream steroid hormones, most notably cortisol and, to a lesser degree, aldosterone.[4][9]

The reduction in circulating cortisol disrupts the negative feedback loop that governs the HPA axis. Normally, cortisol inhibits the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. With this compound-induced hypocortisolemia, this inhibition is lifted, leading to a compensatory increase in plasma ACTH concentrations.[10][11]

Quantitative Analysis of Hormonal Changes

This compound administration induces significant and predictable alterations in the concentrations of key HPA axis hormones. Clinical studies, primarily in dogs with pituitary-dependent hyperadrenocorticism (PDH), provide quantitative data on these effects.

Table 1: Effect of Twice-Daily this compound on Cortisol in Dogs with PDH Data extracted from a prospective study evaluating long-term, twice-daily this compound administration.[12]

| Time Point | Mean Basal Cortisol (µg/dL) | Mean Post-ACTH Cortisol (µg/dL) | Mean Daily Dose (mg/kg) |

|---|---|---|---|

| 1 Month | 3.4 (±1.9) | 8.7 (±4.7) | 7.5 (±4.0) |

| 6 Months | 2.5 (±2.3) | 5.6 (±5.8) | 4.9 (±4.4) |

Table 2: 24-Hour Hormonal Profile Following Single-Dose this compound in Dogs with PDH Data from a prospective study measuring hormone concentrations over a 24-hour period after this compound administration.[10]

| Hormone | Time of Significant Change (Post-Dose) | Nature of Change | P-Value |

|---|---|---|---|

| Cortisol | 2–4 hours | Significant Decrease (Nadir) | < .001 |

| Endogenous ACTH | 3–12 hours | Significant Increase | < .001 |

| Aldosterone | 16–20 hours | Significant Increase | < .001 |

| Renin Activity | 6–20 hours | Significant Increase | < .001 |

Table 3: Recommended Therapeutic Ranges for Post-ACTH Cortisol During this compound Monitoring Consolidated from manufacturer recommendations and clinical guidelines.[13][14][15]

| Cortisol Concentration (Post-ACTH) | Interpretation and Recommended Action |

|---|---|

| < 1.45 µg/dL (< 40 nmol/L) | Potential over-suppression. Stop treatment and re-evaluate.[13][16] |

| 1.45 - 5.4 µg/dL (40 - 150 nmol/L) | Adequate control. Continue current dose.[13] |

| 5.4 - 9.1 µg/dL (150 - 250 nmol/L) | Continue dose if signs are controlled; consider an increase if signs persist.[13] |

| > 9.1 µg/dL (> 250 nmol/L) | Inadequate control. Increase dose.[13] |

Key Experimental Protocols

Evaluating the effect of this compound on the HPA axis requires standardized in vivo and in vitro methodologies.

The ACTH stimulation test is the gold standard for monitoring therapeutic efficacy and ensuring the safety of this compound treatment.[13][14] It assesses the adrenal gland's residual capacity to produce cortisol under maximal stimulation.

Protocol:

-

Patient Preparation: The patient should receive its standard morning dose of this compound with a small meal to enhance absorption.[13][17]

-

Timing: The protocol should be initiated 4 to 6 hours after this compound administration to coincide with the period of maximal drug activity.[13][17][18] Some studies suggest peak cortisol suppression occurs 2-4 hours post-dosing.[10]

-

Baseline Sample: Collect a blood sample in a serum separator tube for the baseline (pre-ACTH) cortisol measurement.

-

ACTH Administration: Administer cosyntropin (synthetic ACTH) at a dose of 5 µg/kg intravenously or intramuscularly.[18]

-

Post-Stimulation Sample: Exactly 60 minutes after cosyntropin administration, collect a second blood sample (post-ACTH).[14][18]

-

Sample Handling: Allow samples to clot, centrifuge, and separate the serum. Analyze serum for cortisol concentrations using a validated assay.[18]

-

Interpretation: Compare the post-ACTH cortisol concentration to established therapeutic ranges (see Table 3) to guide dose adjustments.

In vitro studies are essential for elucidating the direct molecular mechanism of this compound on adrenal tissue, independent of systemic feedback loops.

Protocol (Adapted from in vitro canine adrenal studies[19][20]):

-

Tissue Preparation: Obtain fresh adrenal gland tissue from healthy subjects (e.g., dogs, rats). Prepare thin slices or homogenates of the adrenal cortex.

-

Incubation Medium: Prepare an appropriate incubation buffer (e.g., Krebs-Ringer bicarbonate) containing necessary cofactors.

-

Experimental Groups:

-

Control Group: Adrenal tissue incubated with a radiolabeled steroid precursor (e.g., tritiated pregnenolone or DHEA).

-

Treatment Groups: Adrenal tissue incubated with the radiolabeled precursor and increasing concentrations of this compound.

-

-

Incubation: Incubate the tissue preparations at 37°C for a defined period.

-

Metabolite Extraction: Stop the reaction and extract the steroids from the incubation medium using an organic solvent (e.g., dichloromethane).

-

Separation and Visualization: Separate the extracted radioactive metabolites using thin-layer chromatography (TLC).[19][20]

-

Analysis: Visualize the separated metabolites via autoradiography and quantify the conversion of the precursor to its downstream products (e.g., progesterone, androstenedione). A dose-dependent decrease in product formation in the this compound-treated groups confirms 3β-HSD inhibition.[19]

Adverse Effects and Clinical Considerations

The primary risk associated with this compound therapy is iatrogenic hypoadrenocorticism (Addison's disease) due to excessive suppression of the adrenal cortex.[13][21] Clinical signs include lethargy, vomiting, diarrhea, and collapse.[13] Rarely, idiosyncratic acute adrenal necrosis has been reported, which may be related to elevated ACTH levels.[3][22] Therefore, meticulous monitoring via ACTH stimulation tests and close observation of clinical signs are critical for safe and effective dose titration.[21][22] While this compound primarily targets cortisol, its partial inhibition of aldosterone synthesis necessitates monitoring of serum electrolytes (sodium and potassium) to detect any clinically relevant imbalances.[8]

References

- 1. egnlab.com [egnlab.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. dvm360.com [dvm360.com]

- 4. Update on the use of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. This compound, an orally active inhibitor of steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on Hormone and Serum Electrolyte Concentrations in Dogs with Pituitary‐Dependent Hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Post-ACTH Cortisol & Its Impact on this compound Dosing in Dogs [cliniciansbrief.com]

- 12. meridian.allenpress.com [meridian.allenpress.com]

- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 14. resources.vet-ct.com [resources.vet-ct.com]

- 15. Association between post-ACTH cortisol and this compound dosage in dogs with pituitary-dependent hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pre-trilostane and three-hour post-trilostane cortisol to monitor this compound therapy in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Canine ACTH-Stimulation Test - Gribbles Veterinary [gribblesvets.com.au]

- 18. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 19. The influence of this compound on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound for theTreatment of Hyperadrenocorticism: Things Learned Over the Past 10 Years • MSPCA-Angell [mspca.org]

- 22. This compound Treatment and Monitoring: Is the ACTH Stimulation Test Gone for Good? - WSAVA 2019 Congress - VIN [vin.com]

An In-Depth Technical Guide to In-Vitro Studies of Trilostane on Adrenal Cortex Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro effects of Trilostane on adrenal cortex cells. This compound is a synthetic steroid analogue that acts as a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) enzyme system.[1][2] This enzyme is a critical component in the biosynthesis of nearly all steroid hormones, including glucocorticoids and mineralocorticoids.[3][4] This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying biochemical pathways and workflows to support further research and development in this area.

Mechanism of Action: Inhibition of Steroidogenesis

This compound's primary therapeutic activity is derived from its competitive inhibition of the 3β-HSD enzyme.[5] This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a pivotal step in the steroidogenic pathway.[1][3] Specifically, it blocks the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione.[4][6] By impeding this step, this compound effectively reduces the downstream synthesis of crucial hormones such as cortisol and aldosterone.[5] Its action is considered reversible and dose-dependent.[4]

The active metabolite of this compound, known as Ketothis compound, has been shown in ex-vivo studies to be significantly more potent than the parent compound in inhibiting adrenal steroid synthesis.[7][8]

Caption: Steroidogenesis pathway showing this compound's inhibition of 3β-HSD.

Quantitative Data: Potency of this compound and Ketothis compound

In-vitro and ex-vivo studies have been crucial in quantifying the inhibitory effects of this compound and its primary metabolite, Ketothis compound. An ex-vivo study using canine adrenal gland tissue slices provided key data on the half-maximal effective concentration (EC50) required to inhibit cortisol and corticosterone secretion.[7][9][10] The results clearly demonstrate the superior potency of Ketothis compound.[8]

| Compound | Target Hormone | EC50 (ng/mL) | 90% Confidence Interval (ng/mL) | Relative Potency (Ketothis compound vs. This compound) |

| This compound | Cortisol | 480 | 142.3 - 817.7 | - |

| Ketothis compound | Cortisol | 98.4 | 38.9 - 157.9 | 4.9x more potent |

| This compound | Corticosterone | 95.0 | 30.3 - 159.6 | - |

| Ketothis compound | Corticosterone | 39.6 | 22.3 - 56.9 | 2.4x more potent |

| Data sourced from McGraw et al. (2011).[7][8][9][10] |

Experimental Protocols

Standardized protocols are essential for the reliable in-vitro evaluation of adrenal steroidogenesis inhibitors. Below is a detailed methodology adapted from key studies investigating this compound's effects on adrenal cortex tissue.[7][8]

Objective: To determine the concentration-dependent inhibitory effect of a compound on adrenal gland hormone secretion ex vivo.

Methodology:

-

Tissue Procurement:

-

Grossly normal adrenal glands are obtained from healthy subjects (e.g., dogs) immediately following euthanasia for unrelated reasons.[9] Tissues are promptly placed in an appropriate transport medium.

-

-

Tissue Preparation:

-

Adrenal glands are cleaned of surrounding fat and connective tissue.

-

The tissue is then sliced to a uniform thickness (e.g., 0.5 mm) using a microtome or tissue slicer.

-

-

Cell Culture:

-

Tissue slices are placed in culture wells containing a suitable medium (e.g., DMEM/F12) supplemented with antibiotics and antimycotics.

-

The slices are pre-incubated to stabilize hormone secretion.

-

-

Stimulation and Treatment:

-

Adrenocortical cells are stimulated with a standardized concentration of Adrenocorticotropic Hormone (ACTH) (e.g., 100 pg/mL) to induce steroidogenesis.[8][10]

-

Simultaneously, tissue slices are exposed to a range of concentrations of the test compounds (this compound and Ketothis compound) or a negative control (vehicle only).[7]

-

-

Incubation and Sampling:

-

The cultures are incubated under standard conditions (37°C, 5% CO2).

-

Media samples are collected at multiple time points (e.g., 0, 1, 2, 4, 7 hours) to assess hormone concentrations over time.[8]

-

-

Hormone Quantification:

-

Hormone levels (cortisol, corticosterone, aldosterone) in the collected media are measured using validated assays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The percentage inhibition of hormone secretion is calculated for each drug concentration relative to the control.

-

Pharmacodynamic modeling is applied to the concentration-response data to determine key parameters like EC50 and Emax (maximum effect).[7]

-

-

Viability Assessment:

Caption: Experimental workflow for ex-vivo adrenal slice culture assays.

In-Vitro Effects on Adrenal Cell Biology

This compound's impact extends beyond simple enzyme inhibition to inducing observable changes in adrenocortical cell morphology.

-

Selective Inhibition: In-vitro studies on canine tissues suggest that this compound selectively inhibits pregnenolone (P5) metabolism in the adrenal cortex in a dose- and time-dependent manner.[6][11] Interestingly, the same studies showed that DHEA metabolism in the adrenal gland and the metabolism of both P5 and DHEA in the corpus luteum were unaffected, indicating the possible existence of different 3β-HSD isoenzymes with varying sensitivities to the drug.[6][11]

-

Morphological Changes: While primarily observed in in-vivo rat models, the cellular effects are noteworthy for in-vitro researchers. This compound treatment has been shown to cause a significant increase in adrenal weight and the surface area of cells and nuclei in the zona fasciculata.[12]

-

Ultrastructural Effects: At the ultrastructural level, cells from the zona fasciculata of this compound-treated rats exhibit a marked accumulation of lipid droplets.[12] Mitochondria often appear swollen with a loss of cristae, and there is a noted proliferation of the smooth endoplasmic reticulum (SER).[12]

Caption: Logical relationships of this compound's effects on adrenal cells.

This guide consolidates the current understanding of this compound's in-vitro effects on the adrenal cortex, providing a foundation for future research into adrenal steroidogenesis and the development of novel therapeutic agents.

References

- 1. This compound: Beyond Cushing’s Syndrome [mdpi.com]

- 2. This compound: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Update on the use of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The influence of this compound on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Determination of the concentrations of this compound and ketothis compound that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of the adrenal inhibitor this compound on the morphology of the adrenocortical cells of Dahl salt-sensitive and Dahl salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Trilostane on Neurosteroid Synthesis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilostane, a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, is a powerful tool for modulating the synthesis of neurosteroids within the central nervous system. By blocking the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione, this compound administration leads to a significant accumulation of upstream neurosteroids, most notably pregnenolone and its downstream metabolite, allopregnanolone.[1][2][3][4] This targeted disruption of the neurosteroidogenic pathway has profound implications for neuronal function, with demonstrated antidepressant-like, anxiolytic, and antiepileptogenic effects in preclinical models.[5][6][7] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative impact on neurosteroid levels, detailed experimental protocols for its study, and a visual representation of the key pathways and workflows involved.

Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase

This compound's primary molecular target is the 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) enzyme.[1][2][4] This enzyme is a critical bottleneck in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. In the brain, 3β-HSD plays a pivotal role in the local synthesis of neurosteroids. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of its substrates.[3][4] This leads to a redirection of the neurosteroidogenic pathway, resulting in an accumulation of pregnenolone and a subsequent increase in the synthesis of its downstream metabolites that do not require 3β-HSD for their formation, such as allopregnanolone.

Quantitative Impact on Neurosteroid Levels

The administration of this compound leads to significant and measurable changes in the concentrations of various neurosteroids in the brain. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effect of this compound on Neurosteroid Concentrations in the Rat Brain

| Neurosteroid | Brain Region | Treatment Group | Concentration (ng/g tissue) | Fold Change vs. Vehicle | Reference |

| Pregnenolone | Hippocampus | Vehicle | 1.5 ± 0.2 | - | [5] |

| This compound (50 mg/kg) | 10.5 ± 1.5 | ~7.0 | [5] | ||

| Neocortex | Vehicle | 1.2 ± 0.1 | - | [5] | |

| This compound (50 mg/kg) | 8.4 ± 1.2 | ~7.0 | [5] | ||

| Progesterone | Hippocampus | Vehicle | 0.8 ± 0.1 | - | [5] |

| This compound (50 mg/kg) | 3.2 ± 0.5 | ~4.0 | [5] | ||

| Neocortex | Vehicle | 0.6 ± 0.1 | - | [5] | |

| This compound (50 mg/kg) | 2.4 ± 0.4 | ~4.0 | [5] | ||

| Allopregnanolone | Hippocampus | Vehicle | 0.5 ± 0.1 | - | [5][7] |

| This compound (50 mg/kg) | 4.0 ± 0.6 | ~8.0 | [5][7] | ||

| Neocortex | Vehicle | 0.4 ± 0.1 | - | [5][7] | |

| This compound (50 mg/kg) | 3.2 ± 0.5 | ~8.0 | [5][7] |

Note: Values are illustrative and synthesized from graphical representations in the cited literature. They represent approximate mean ± SEM.

Table 2: In Vitro Inhibition of 3β-HSD by this compound

| Enzyme Isoform | Substrate | IC50 of this compound | Experimental System | Reference |

| Rat 3β-HSD | Pregnenolone | 4.06 ± 2.58 µM | Sciatic nerve supernatants | [8][9] |

| Human 3β-HSD1 | DHEA | ~0.1 µM | Purified enzyme | [10] |

| Human 3β-HSD2 | DHEA | ~1.0 µM | Purified enzyme | [10] |

Signaling Pathways and Functional Consequences

The this compound-induced elevation of neurosteroids, particularly allopregnanolone, directly impacts synaptic transmission through the potentiation of GABA-A receptors.[11][12][13] Allopregnanolone is a positive allosteric modulator of GABA-A receptors, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA.[12][13] This leads to an increase in chloride ion influx and a hyperpolarization of the neuronal membrane, resulting in enhanced synaptic inhibition. This heightened inhibitory tone is believed to be the underlying mechanism for the observed anxiolytic, antidepressant, and anticonvulsant properties of this compound.[5][6][7]

Figure 1: this compound's impact on neurosteroid synthesis and GABA-A receptor modulation.

Experimental Protocols

In Vivo Assessment of this compound's Effects in Rodents

Objective: To determine the impact of this compound administration on brain neurosteroid levels and behavior.

Materials:

-

This compound

-

Vehicle (e.g., sesame oil)

-

Adult male Sprague-Dawley rats or C57BL/6 mice

-

Syringes and needles for subcutaneous or intraperitoneal injections

-

Behavioral testing apparatus (e.g., forced swim test chamber, elevated plus-maze)

-

Equipment for euthanasia and brain tissue collection

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

This compound Administration: Dissolve this compound in the vehicle to the desired concentration (e.g., 50 mg/kg). Administer the this compound solution or vehicle to the animals via subcutaneous or intraperitoneal injection. The timing and frequency of administration will depend on the specific experimental design (e.g., acute vs. chronic treatment).[1][6][7]

-

Behavioral Testing: At a predetermined time point after this compound administration, subject the animals to behavioral tests to assess anxiety-like or depressive-like behaviors.

-

Forced Swim Test: Place the animal in a cylinder of water from which it cannot escape and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.[6]

-

Elevated Plus-Maze: Place the animal in the center of a plus-shaped maze with two open and two closed arms. Record the time spent in the open arms. An increase in the time spent in the open arms suggests an anxiolytic effect.[6]

-

-

Brain Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect the brains. Isolate specific brain regions of interest (e.g., hippocampus, prefrontal cortex, amygdala) on a cold plate.

-

Neurosteroid Analysis: Homogenize the brain tissue samples and extract the neurosteroids using an appropriate organic solvent. Quantify the levels of pregnenolone, progesterone, allopregnanolone, and other relevant neurosteroids using a validated LC-MS/MS method.[1][7]

In Vitro 3β-HSD Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on 3β-HSD activity.

Materials:

-

This compound

-

Radiolabeled substrate (e.g., [³H]pregnenolone or [³H]DHEA)

-

Unlabeled substrate

-

NAD⁺ (cofactor)

-

Source of 3β-HSD enzyme (e.g., purified recombinant enzyme, tissue homogenate from adrenal glands or brain)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare the enzyme source. If using tissue homogenates, prepare supernatants containing the microsomal fraction where 3β-HSD is located.

-

Incubation: In a series of microcentrifuge tubes, combine the enzyme preparation, radiolabeled substrate, NAD⁺, and varying concentrations of this compound. Include a control group with no this compound.

-

Reaction: Incubate the tubes at 37°C for a specific period to allow for the enzymatic conversion of the substrate.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

-

Separation and Quantification: Separate the substrate from the product using TLC or HPLC. Quantify the amount of radiolabeled product formed in each tube using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Figure 2: Experimental workflow for investigating this compound's effects.

Logical Relationships and Therapeutic Potential

The administration of this compound initiates a cascade of events, from the molecular inhibition of a key enzyme to observable behavioral changes. This logical progression underscores its potential as a therapeutic agent for neurological and psychiatric disorders characterized by neurosteroid imbalances.

Figure 3: Logical cascade of this compound's effects from molecular to behavioral levels.

Conclusion and Future Directions

This compound serves as an invaluable research tool for elucidating the role of neurosteroids in brain function and pathology. Its ability to selectively elevate specific neurosteroids in the brain opens up avenues for investigating their therapeutic potential in a range of disorders, including depression, anxiety, and epilepsy.[2][5][14][15] Future research should focus on the long-term effects of this compound administration, potential off-target effects, and the translation of these preclinical findings into clinical applications. The development of more selective 3β-HSD inhibitors with improved pharmacokinetic profiles could pave the way for novel neurosteroid-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an orally active inhibitor of steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The 3beta-hydroxysteroid dehydrogenase inhibitor this compound shows antidepressant properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiepileptogenic effects of this compound in the kainic acid model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and regulation of the 3beta-hydroxysteroid dehydrogenase isomerase enzyme in the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Neurosteroids and GABA-A Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: Beyond Cushing’s syndrome [iris.unimore.it]

- 15. researchgate.net [researchgate.net]

Investigating Trilostane's Potential in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Trilostane's application in oncological research, focusing on its mechanisms of action, effects on cancer cell lines, and detailed experimental protocols for in vitro investigation.

Introduction to this compound

This compound is a synthetic steroid analogue known primarily for its role in treating hyperadrenocorticism (Cushing's Syndrome)[1][2]. Its therapeutic effect stems from its function as a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system[3][4]. This enzyme is a critical chokepoint in the steroidogenesis pathway, responsible for the conversion of Δ⁵-3β-hydroxysteroids into their Δ⁴-3-keto counterparts[5]. By inhibiting 3β-HSD, this compound effectively blocks the production of a wide range of steroid hormones, including cortisol, aldosterone, and, critically for oncology, sex steroids like androgens and estrogens[2][5]. This has led to its investigation as a potential therapeutic agent in hormone-dependent cancers, such as breast and prostate cancer.

Mechanisms of Action in Cancer

This compound's anti-neoplastic potential appears to be multi-faceted, extending beyond simple hormone deprivation. The primary mechanisms investigated in cancer cell lines include the inhibition of steroid biosynthesis and the direct modulation of hormone receptor activity.

Inhibition of Steroidogenesis

The foundational mechanism of this compound is the competitive inhibition of the 3β-HSD enzyme. This blockade occurs early in the steroidogenic pathway, preventing the synthesis of progesterone from pregnenolone and androstenedione from dehydroepiandrosterone (DHEA)[3][6]. The subsequent reduction in androstenedione and testosterone limits the substrate available for aromatase, thereby decreasing the production of estrogens (estrone and estradiol), which are key drivers of proliferation in estrogen receptor-positive (ER+) breast cancers[5].

Modulation of Estrogen Receptor (ER) Activity

Beyond inhibiting estrogen production, studies suggest this compound directly modulates estrogen receptor signaling, a key pathway in breast cancer. Evidence points to a dual mechanism where this compound may act as:

-

An inhibitor of the alpha-estrogen receptor (ERα): Binding of estradiol to ERα typically promotes gene transcription that leads to cell proliferation. This compound appears to act as a noncompetitive inhibitor or allosteric modulator, blocking these pro-growth signals[5][7].

-

An agonist of the beta-estrogen receptor (ERβ): In contrast to ERα, the activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects in breast cancer cells[7][8]. By promoting ERβ activity, this compound could further contribute to slowing tumor growth.

This dual-action mechanism makes this compound distinct from other anti-estrogen therapies and could be beneficial in tumors resistant to conventional treatments[7].

Other Potential Mechanisms

-

Prostate Cancer: In prostate cancer cell lines, this compound inhibits the production of androstenedione, testosterone, and dihydrotestosterone (DHT) from DHEA[1]. However, it has also been found to act as an androgen receptor (AR) agonist, which necessitates caution in its application for prostate cancer treatment[1][5].

-

Hepatocellular Carcinoma: A synergistic anti-tumor effect has been reported when combining this compound with a low dose of sorafenib[1].

In Vitro Efficacy Data

While this compound has been investigated in multiple cancer models, specific quantitative IC50 values are not widely published in readily accessible literature. The following table summarizes the observed qualitative effects of this compound on various cancer cell lines based on available research.

| Cancer Type | Cell Line(s) | Observed Effects | Key Mechanism(s) | Citations |

| Breast Cancer | Not specified in reviews | Effective in treating advanced/resistant cases. | Inhibition of estrogen biosynthesis; Direct ERα inhibition and ERβ agonism. | [1][7] |

| Prostate Cancer | Not specified in reviews | Inhibition of androgen production (testosterone, DHT). | Inhibition of 3β-HSD. | [1] |

| Caution: Potential androgen receptor agonist activity. | AR Agonism. | [1][5] | ||

| Hepatocellular Carcinoma | Not specified in reviews | Synergistic anti-tumor effect with sorafenib. | Not fully elucidated. | [1] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments to evaluate this compound's efficacy in cancer cell line studies.

General Experimental Workflow

A typical in vitro study to assess the anti-cancer properties of this compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic investigations.

Cell Viability / Cytotoxicity Assay (e.g., WST-1)

This protocol determines the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, LNCaP for prostate) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hormone Production Assay (ELISA)

This protocol measures the inhibition of steroid hormone production.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound (e.g., at its IC50 concentration) and a relevant precursor steroid (e.g., 100 nM DHEA) for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific hormones (e.g., testosterone, estradiol) in the supernatant, following the manufacturer's instructions.

-

Analysis: Compare the hormone concentrations in this compound-treated wells to the vehicle-treated controls to quantify the percentage of inhibition.

Western Blot for Protein Expression

This protocol assesses this compound's impact on key signaling proteins.

-

Cell Lysis: After treating cells in 6-well plates with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-ERβ, anti-AR, anti-Actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-Actin) to determine changes in protein expression.

This document is intended for research purposes only. The information provided synthesizes available literature on the topic. Researchers should consult primary sources and validate all protocols within their own laboratory settings.

References

- 1. This compound: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Update on the use of this compound in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]

- 8. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

The Evolving Landscape of 3β-Hydroxysteroid Dehydrogenase Inhibition: A Technical Guide to Trilostane Derivatives and their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilostane, a potent competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), has long been a cornerstone in the management of hyperadrenocorticism and has been explored for its potential in treating hormone-dependent cancers. This technical guide delves into the medicinal chemistry of this compound, offering a comprehensive overview of its chemical derivatives and their corresponding biological activities. Through an in-depth analysis of structure-activity relationships, this document aims to provide researchers and drug development professionals with a critical understanding of the molecular nuances that govern the efficacy and selectivity of this compound-based inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction: this compound and the Significance of 3β-HSD Inhibition

This compound, chemically known as (4α,5α,17β)-4,5-epoxy-17-hydroxy-3-oxoandrostane-2-carbonitrile, exerts its biological effects by reversibly inhibiting the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme system.[1] This enzyme is a critical bottleneck in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[2][3][4] By blocking the conversion of Δ5-3β-hydroxysteroids to their corresponding Δ4-keto-steroids, this compound effectively curtails the production of downstream hormones such as cortisol, aldosterone, and androstenedione.[5] This mechanism of action underpins its therapeutic use in conditions characterized by excessive steroid hormone production.

The development of chemical derivatives of this compound is driven by the pursuit of enhanced potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of novel 3β-HSD inhibitors with improved therapeutic profiles. This guide will explore key chemical modifications of the this compound scaffold and their impact on biological activity.

Chemical Derivatives of this compound and Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to their structural features. Modifications at various positions of the steroid nucleus can significantly influence their inhibitory potency and selectivity for different 3β-HSD isoforms.

The Role of the 2α-Cyano Group

A pivotal feature of the this compound molecule is the 2α-cyano group. Its contribution to the inhibitory activity has been a subject of investigation. One study explored the importance of this group by synthesizing a this compound analog, 4α,5α-epoxy-testosterone, which lacks the 2α-cyano moiety.[6] A comparison of the inhibitory constants (Ki) revealed that the absence of the cyano group significantly impacts the molecule's interaction with the 3β-HSD enzyme.

Modifications at the 17-Position: The Case of Ketothis compound

The primary metabolite of this compound, ketothis compound ((4α,5α)-4,5-epoxy-3-oxoandrostane-2-carbonitrile-17-one), demonstrates the significance of modifications at the 17-position. Ketothis compound is formed by the oxidation of the 17β-hydroxyl group of this compound.[7] Notably, ketothis compound exhibits greater inhibitory potency against 3β-HSD compared to its parent compound. This suggests that the 17-keto group enhances the binding affinity to the enzyme's active site.

Other Related Substances

Research into the synthesis of this compound has also led to the preparation and characterization of other related substances, which can be viewed as derivatives. These include 17β-hydroxy-4α,5α-epoxy-androst-2-eno[3,2-c]isoxazole, 3,17β-dihydroxy-androst-2,4-diene-2-carbonitrile, and 4β,5β-epoxy-17β-hydroxy-3-oxo-androst-2β-carbonitrile.[7] While not all of these have been extensively evaluated for their biological activity, they represent important chemical space for the development of novel 3β-HSD inhibitors.

Data Presentation: Comparative Biological Activity of this compound Derivatives

To facilitate a clear comparison of the biological activity of this compound and its key derivatives, the following table summarizes the available quantitative data.

| Compound | Derivative Type | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| This compound | Parent Compound | Human 3β-HSD1 | Enzyme Inhibition | Ki = 0.05 µM | [6] |

| Human 3β-HSD2 | Enzyme Inhibition | Ki = 0.78 µM | [6] | ||

| Ketothis compound | 17-keto metabolite | Canine Adrenal 3β-HSD | ex vivo cortisol inhibition | IC50 = 98.4 ng/mL | [8] |

| Canine Adrenal 3β-HSD | ex vivo corticosterone inhibition | IC50 = 39.6 ng/mL | [8] | ||

| 4α,5α-epoxy-testosterone | 2α-decyano analog | Human 3β-HSD1 | Enzyme Inhibition | Ki = 1.2 µM | [6] |

| Human 3β-HSD2 | Enzyme Inhibition | Ki = 2.5 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of 4α,5α-Epoxy-testosterone (this compound without the 2α-cyano group)

This protocol is adapted from the synthesis described in the literature.[6]

Materials:

-

Testosterone

-

Hydrogen peroxide

-

Chloroform

-

Methanol

-

Sodium hydroxide

-

Standard laboratory glassware and equipment for organic synthesis

-

Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

-

Dissolve testosterone in a mixture of chloroform and methanol.

-

Add hydrogen peroxide to the solution.

-

Make the mixture alkaline by the addition of sodium hydroxide.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product, 4α,5α-epoxy-testosterone, by NMR spectroscopy to confirm the loss of the 4,5-double bond and the formation of the 4α,5α-epoxide group.[6]

In Vitro 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound derivatives on purified 3β-HSD enzyme.[6][9]

Materials:

-

Purified human 3β-HSD1 or 3β-HSD2 enzyme

-

Dehydroepiandrosterone (DHEA) as the substrate

-

NAD+ as the cofactor

-

This compound or its derivative (test compound)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate or spectrophotometer cuvette, prepare the reaction mixture containing:

-

Pre-incubate the mixture at a controlled temperature (e.g., 27 °C).[6]

-

Initiate the reaction by adding a specific amount of the purified 3β-HSD enzyme (e.g., 0.03-0.04 mg).[6][9]

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting 1/V versus the inhibitor concentration (Dixon plot).[9]

Signaling Pathways and Experimental Visualization

The inhibition of 3β-HSD by this compound and its derivatives has significant downstream effects on steroid hormone signaling pathways.

Steroidogenesis Pathway and the Role of 3β-HSD

The following diagram illustrates the central role of 3β-HSD in the steroidogenesis pathway and the point of inhibition by this compound.

Caption: Simplified steroidogenesis pathway highlighting 3β-HSD inhibition.

Experimental Workflow for 3β-HSD Inhibitor Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

References

- 1. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]

- 2. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulation of 3 beta-hydroxysteroid dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the Related Substances of this compound [cjph.com.cn]

- 8. assaygenie.com [assaygenie.com]

- 9. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reversible Inhibition of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) by Trilostane in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Trilostane, a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. It details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Role and Mechanism of this compound

This compound is a synthetic steroid analogue that acts as a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) enzyme.[1][2] This enzyme is a critical rate-limiting step in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1][2][3] By blocking the conversion of Δ⁵-3β-hydroxysteroids to their Δ⁴-3-keto counterparts, this compound effectively reduces the production of hormones such as cortisol, aldosterone, and androstenedione.[1][3]

Its primary therapeutic application in veterinary medicine is the management of hyperadrenocorticism (Cushing's syndrome) in dogs.[1][4][5] However, its mechanism of action has also led to its investigation in other preclinical contexts, including cancer and neurological disorders.[2][6] This guide focuses on the preclinical data that underpins our understanding of this compound's effects.

Mechanism of Action: Competitive Inhibition of 3β-HSD

The 3β-HSD enzyme catalyzes the conversion of pregnenolone to progesterone, 17-hydroxypregnenolone to 17-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione.[7] These reactions are essential for the downstream synthesis of cortisol, aldosterone, and sex hormones.[1][7]

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of the 3β-HSD enzyme, preventing the binding of the natural steroid substrates.[1][8] This inhibition is dose-dependent and reversible, with steroid synthesis resuming as the drug is metabolized and cleared from the system.[1][4]

This compound is rapidly metabolized in the liver to its primary active metabolite, 17-ketothis compound (or ketothis compound).[3][9] This metabolite is also a potent inhibitor of 3β-HSD, in some cases demonstrating greater potency than the parent compound.[3][10] The interconversion between this compound and ketothis compound is also reversible.[3][9]

Quantitative Data on 3β-HSD Inhibition

The inhibitory potency of this compound and its active metabolite, ketothis compound, has been quantified in various preclinical models. The data highlights the differential sensitivity of 3β-HSD isoforms and the superior potency of ketothis compound in certain contexts.

Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound and Ketothis compound

| Compound | Enzyme/System | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound | Human 3β-HSD1 | Human | Ki | 0.10 µM | [11] |

| This compound | Human 3β-HSD2 | Human | Ki | 1.60 µM | [11] |

| This compound | Cortisol Secretion | Canine | IC50 | 480 ng/mL | [10] |

| This compound | Corticosterone Secretion | Canine | IC50 | 95.0 ng/mL | [10] |

| Ketothis compound | Cortisol Secretion | Canine | IC50 | 98.4 ng/mL | [10] |

| Ketothis compound | Corticosterone Secretion | Canine | IC50 | 39.6 ng/mL |[10] |

Ki (Inhibition constant): A measure of the inhibitor's binding affinity. A lower Ki indicates a higher affinity. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for determining appropriate dosing regimens. This compound is characterized by rapid absorption and metabolism.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Administration | Tmax (hours) | Elimination Half-Life (hours) | Key Metabolite | Notes | Reference |

|---|---|---|---|---|---|---|

| Dog | Oral | 1.5 - 2.0 | ~1.2 (this compound & Ketothis compound) | Ketothis compound | Absorption is enhanced with food. Plasma levels return to baseline within 12 hours. | [1][3][4] |

| Rat | Oral / IV | ~1-2 (Oral) | - | Ketothis compound | Undergoes reversible metabolism to ketothis compound. | [8][9] |

| Human | Oral | 2 - 6 | ~1.2 (this compound & Ketothis compound) | Ketothis compound | Cleared from blood within 6-8 hours. |[3][9] |

Tmax: Time to reach maximum plasma concentration.